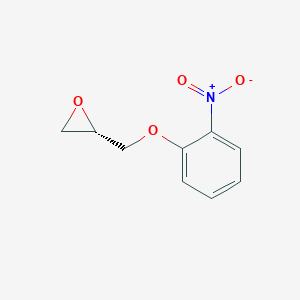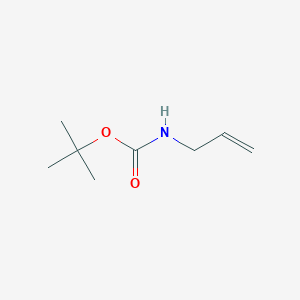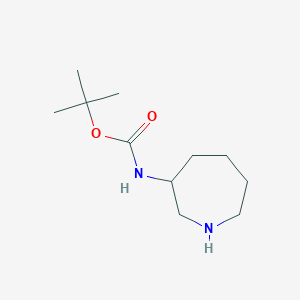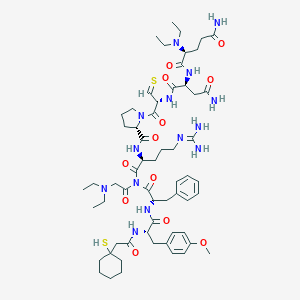
Dmmtgd-argipressin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dmmtgd-argipressin, also known as desmopressin, is a synthetic analog of the hormone arginine vasopressin. This hormone is primarily used for the treatment of diabetes insipidus, bed-wetting, and bleeding disorders. Dmmtgd-argipressin is a potent antidiuretic that acts on the kidneys to reduce urine production and increase water reabsorption.
Wirkmechanismus
Dmmtgd-argipressin acts on the kidneys to reduce urine production and increase water reabsorption. It binds to the vasopressin V2 receptor in the renal collecting ducts, activating the adenylate cyclase pathway and increasing the production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the insertion of aquaporin-2 channels into the apical membrane of the collecting duct cells, allowing water to be reabsorbed from the urine and returned to the bloodstream.
Biochemische Und Physiologische Effekte
Dmmtgd-argipressin has several biochemical and physiological effects on the body. It increases plasma osmolality and decreases plasma sodium concentration, leading to water retention and the reduction of urine output. It also increases the concentration of factor VIII and von Willebrand factor in the blood, which are essential for blood clotting. Additionally, Dmmtgd-argipressin has been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Dmmtgd-argipressin has several advantages for lab experiments. It is stable and can be stored for long periods without degradation. It is also relatively easy to synthesize and has a high purity level. However, one of the limitations of Dmmtgd-argipressin is that it has a short half-life in the body, which limits its use in long-term studies. Additionally, its effects on the body can be dose-dependent, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of Dmmtgd-argipressin. One area of research is the development of new analogs with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of the role of Dmmtgd-argipressin in the treatment of other medical conditions, such as heart failure and sepsis. Additionally, the use of Dmmtgd-argipressin as a research tool to study the regulation of water balance and blood clotting is an area of ongoing research.
Conclusion:
In conclusion, Dmmtgd-argipressin is a synthetic analog of the hormone arginine vasopressin that has several therapeutic applications. Its mechanism of action involves the activation of the adenylate cyclase pathway and the insertion of aquaporin-2 channels into the collecting duct cells of the kidneys. Dmmtgd-argipressin has several biochemical and physiological effects on the body, including the reduction of urine output and the modulation of the immune response. While Dmmtgd-argipressin has several advantages for lab experiments, its short half-life and dose-dependent effects can complicate the interpretation of results. Ongoing research is focused on the development of new analogs with improved pharmacokinetic properties and therapeutic efficacy and the investigation of the role of Dmmtgd-argipressin in the treatment of other medical conditions.
Synthesemethoden
Dmmtgd-argipressin is synthesized by modifying the structure of arginine vasopressin. The modification involves the substitution of the amino acid phenylalanine for cysteine at position 1 and the addition of a des-amino group at position 2. The resulting molecule is more stable than the natural hormone and has a longer half-life in the body.
Wissenschaftliche Forschungsanwendungen
Dmmtgd-argipressin has been extensively studied for its therapeutic potential in various medical conditions. It has been used for the treatment of central diabetes insipidus, a condition characterized by excessive thirst and urination due to the failure of the pituitary gland to produce sufficient amounts of vasopressin. Dmmtgd-argipressin has also been used for the treatment of bed-wetting in children and nocturia in adults. Additionally, Dmmtgd-argipressin has been investigated for its potential use in bleeding disorders such as hemophilia A and von Willebrand disease.
Eigenschaften
CAS-Nummer |
125443-55-2 |
|---|---|
Produktname |
Dmmtgd-argipressin |
Molekularformel |
C60H90N14O12S2 |
Molekulargewicht |
1263.6 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[2-(diethylamino)acetyl]-[(2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-(diethylamino)pentanediamide |
InChI |
InChI=1S/C60H90N14O12S2/c1-6-71(7-2)36-51(78)74(58(85)44(33-38-18-12-10-13-19-38)69-52(79)42(32-39-22-24-40(86-5)25-23-39)66-50(77)35-60(88)28-14-11-15-29-60)57(84)41(20-16-30-65-59(63)64)67-55(82)47-21-17-31-73(47)56(83)45(37-87)70-53(80)43(34-49(62)76)68-54(81)46(26-27-48(61)75)72(8-3)9-4/h10,12-13,18-19,22-25,37,41-47,88H,6-9,11,14-17,20-21,26-36H2,1-5H3,(H2,61,75)(H2,62,76)(H,66,77)(H,67,82)(H,68,81)(H,69,79)(H,70,80)(H4,63,64,65)/t41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI-Schlüssel |
QJFLLIGCIKBGLO-DRODSASKSA-N |
Isomerische SMILES |
CCN(CC)CC(=O)N(C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C=S)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)N(CC)CC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC4(CCCCC4)S |
SMILES |
CCN(CC)CC(=O)N(C(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C=S)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N(CC)CC)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC4(CCCCC4)S |
Kanonische SMILES |
CCN(CC)CC(=O)N(C(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C=S)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N(CC)CC)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC4(CCCCC4)S |
Andere CAS-Nummern |
125443-55-2 |
Synonyme |
DMMTGD-argipressin N,N-diethylamide 1-(1-mercaptocyclohexaneacetic acid)-2-O-methyltyrosine-4-glutamic acid (gamma-N,N-diethylamide)-8-arginine-vasopressin vasopressin, N,N-diethylamide 1-(1-mercaptocyclohexaneacetic acid)-2-O-methyl-Tyr-4-glutamic acid (gamma-N,N-diethylamide)-8-Arg- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)
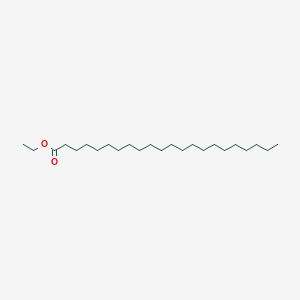
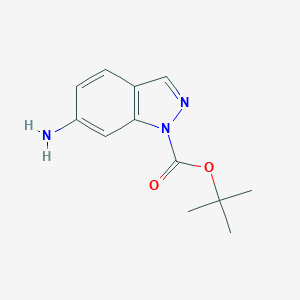
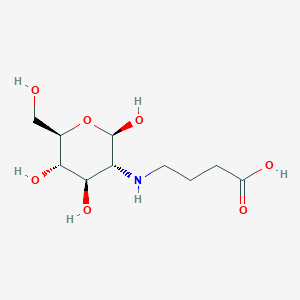
![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
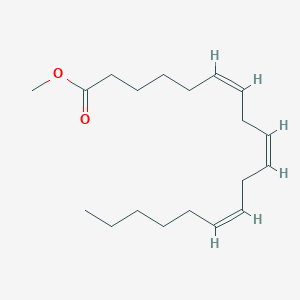
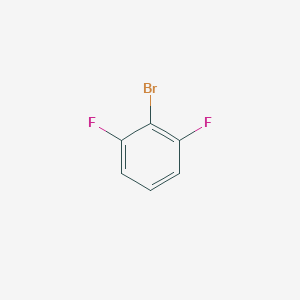
![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)
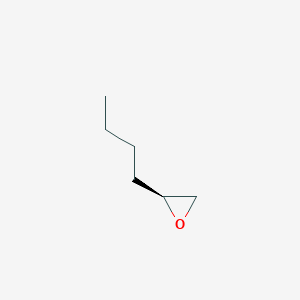
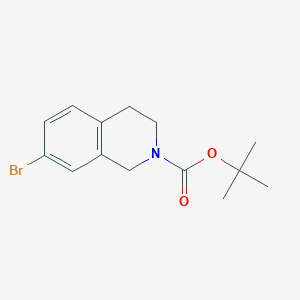
![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)
